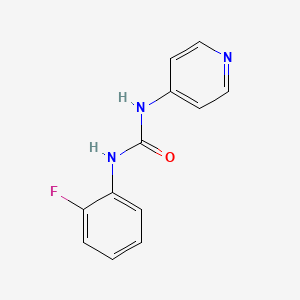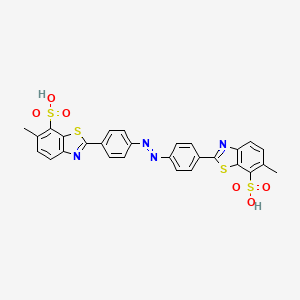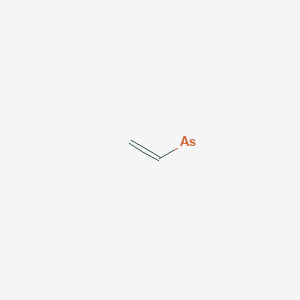
Vinylarsine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethenylarsane can be synthesized through several methods. One common approach involves the reaction of arsine (AsH3) with acetylene (C2H2) under controlled conditions. This reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the ethenylarsane compound.
Industrial Production Methods: In an industrial setting, the production of ethenylarsane may involve the use of high-pressure reactors and specialized catalysts to ensure efficient and scalable synthesis. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethenylarsane undergoes various chemical reactions, including:
Oxidation: Ethenylarsane can be oxidized to form ethenylarsenic oxide (C2H3AsO).
Reduction: Reduction reactions can convert ethenylarsane to simpler arsenic-containing compounds.
Substitution: The vinyl group in ethenylarsane can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Catalysts: Transition metal catalysts, such as palladium or platinum complexes, are often employed in substitution reactions.
Major Products:
Oxidation Products: Ethenylarsenic oxide (C2H3AsO).
Reduction Products: Simpler arsenic compounds, such as arsine (AsH3).
Substitution Products: Various substituted ethenylarsane derivatives, depending on the reagents used.
Applications De Recherche Scientifique
Ethenylarsane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds.
Medicine: Ethenylarsane derivatives are being explored for their potential use in pharmaceuticals, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of ethenylarsane involves its interaction with various molecular targets. The vinyl group allows it to participate in addition and substitution reactions, which can modify the structure and function of biological molecules. The pathways involved in these reactions are influenced by the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Ethenylphosphine (C2H3PH2): Similar to ethenylarsane but with phosphorus instead of arsenic.
Ethenylstibine (C2H3SbH2): Contains antimony in place of arsenic.
Ethenylbismuthine (C2H3BiH2): Features bismuth instead of arsenic.
Uniqueness: Ethenylarsane is unique due to the presence of arsenic, which imparts distinct chemical properties compared to its phosphorus, antimony, and bismuth analogs
Propriétés
Formule moléculaire |
C2H3As |
|---|---|
Poids moléculaire |
101.97 g/mol |
InChI |
InChI=1S/C2H3As/c1-2-3/h2H,1H2 |
Clé InChI |
SZRIDEXXOYUJIS-UHFFFAOYSA-N |
SMILES canonique |
C=C[As] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


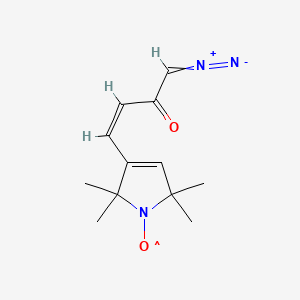
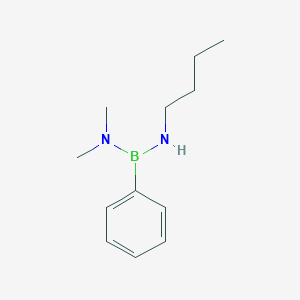
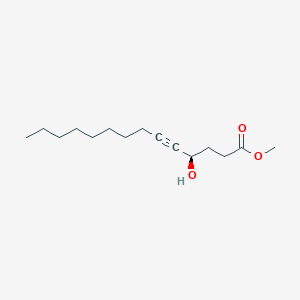
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14440478.png)
![6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440481.png)
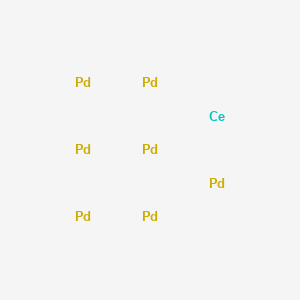
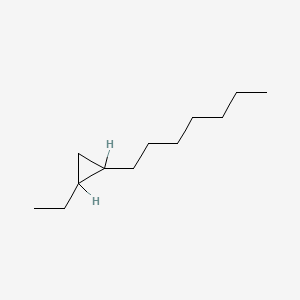
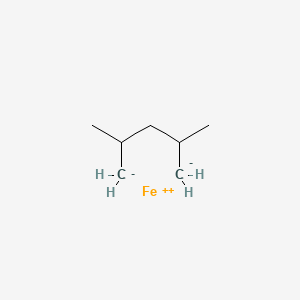

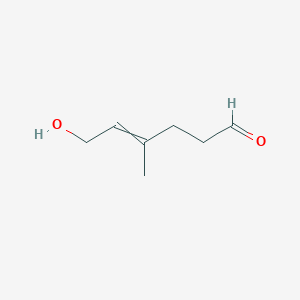
![1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole](/img/structure/B14440508.png)
